2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one
Description
2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one is a synthetic flavonoid derivative with a chromone (benzopyran-4-one) backbone. It features a dimethylamino group at the 4-position of the phenyl ring and a methoxy substituent at the 3-position of the chromone core. This compound is synthesized via a multi-step process starting from chalcone precursors, involving alkylation and cyclization reactions, as described in . Key physical properties include a melting point of 123–125°C and characteristic IR peaks at 2900 cm⁻¹ (C–H aliphatic), 1593 cm⁻¹ (C=O pyrone), and 1127–1198 cm⁻¹ (C–O stretch) .
Its primary pharmacological interest lies in antifungal activity, demonstrated against pathogens like Candida albicans and Aspergillus niger in vitro. The dimethylamino and methoxy groups are critical for modulating lipophilicity and electronic effects, enhancing membrane penetration and target binding .
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-3-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19(2)13-10-8-12(9-11-13)17-18(21-3)16(20)14-6-4-5-7-15(14)22-17/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDCSJUZLHOSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10772584 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10772584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153499-29-7 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10772584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
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Starting materials :
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o-Hydroxyacetophenone (0.04 mol, 5.44 g)
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4-Dimethylaminobenzaldehyde (0.04 mol, 5.96 g)
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Catalyst : Piperidine (4–5 mL)
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Solvent : Absolute ethanol (100 mL)
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Conditions : Reflux at 80°C for 5 hours, followed by an additional 4-hour reflux after adding 2 mL piperidine.
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Workup : The bright pink precipitate is filtered, washed with ethanol, and recrystallized.
Spectroscopic Validation
Oxidative Cyclization to 3-Hydroxyflavone
The chalcone intermediate is cyclized to 3-hydroxy-2-[4-(dimethylamino)phenyl]-4H-1-benzopyran-4-one using the Algar-Flynn-Oyamada (AFO) method.
Cyclization Protocol
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Mechanism : Base-mediated oxidative cyclization forms the flavone core.
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Purification : Recrystallization from ethanol yields a pure product.
Methylation to Introduce the Methoxy Group
The final step involves methylation of the 3-hydroxy group to yield the target compound. Two distinct methodologies are documented:
Dimethyl Sulfate Method
Limitations:
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Dimethyl sulfate is highly toxic and requires careful handling.
Methyl Iodide Method
Advantages:
Comparative Analysis of Methylation Methods
| Parameter | Dimethyl Sulfate Method | Methyl Iodide Method |
|---|---|---|
| Reagent Toxicity | High | Moderate |
| Reaction Time | 48 hours | 48 hours |
| Solvent | Acetone/DMF | Acetone |
| Yield | 68% | 78.9% |
| Scalability | Limited by toxicity | More feasible |
Spectroscopic Characterization of Final Product
The target compound is validated using:
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¹H-NMR (DMSO-d₆) :
Optimization and Challenges
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Solvent Choice : DMF improves solubility but complicates purification compared to acetone.
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Temperature Control : Excessive heat (>60°C) leads to side reactions.
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Catalyst Loading : Excess K₂CO₃ increases reaction rate but may degrade sensitive groups.
Applications and Derivatives
The methoxy group enhances metabolic stability, making the compound a precursor for:
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group at position 3 undergoes selective oxidation under controlled conditions. For example:
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Oxidation to Carbonyl : Using chromium-based oxidants (e.g., CrO₃) in acidic media converts the methoxy group to a ketone, forming 3-oxo derivatives. This modification significantly alters electron distribution, enhancing interactions with biological targets like protein kinases .
Key Reaction Pathway
Impact : The resulting 3-keto derivative shows improved binding affinity for enzyme active sites.
Nucleophilic Substitution
The dimethylamino group at the para position of the phenyl ring participates in nucleophilic displacement reactions:
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Alkylation/Acylation : Reacts with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) under basic conditions (K₂CO₃/DMF), yielding quaternary ammonium salts or amides .
Example Reaction
Applications : These derivatives are explored as fluorescent probes due to their enhanced electronic properties .
Condensation Reactions
The chromone core facilitates condensation with aldehydes or ketones:
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Claisen-Schmidt Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in the presence of piperidine to form 3-benzylidene derivatives .
Typical Conditions
Product Utility : The resulting benzylidene analogs demonstrate radical-scavenging activity (IC₅₀ = 12–45 μM in DPPH assays) .
Enzymatic Interactions
The compound acts as a competitive inhibitor for kinases and oxidoreductases:
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MAP Kinase Inhibition : Binds to the ATP-binding pocket of MAPKK (MEK), with an IC₅₀ of 2–10 μM .
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Aromatase Inhibition : Interferes with estrogen biosynthesis by blocking cytochrome P450 activity (Ki = 0.8 μM) .
Structural Determinants
| Group | Role in Inhibition |
|---|---|
| Methoxy | Stabilizes hydrophobic interactions |
| Dimethylamino | Enhances solubility and H-bonding |
Comparative Reactivity of Structural Analogs
Modifications to the chromone scaffold influence reactivity:
Stability Under Environmental Conditions
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pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 12) conditions via ring-opening.
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Thermal Stability : Stable up to 150°C; decomposition occurs above 200°C, releasing CO and NH₃.
Scientific Research Applications
Biological Activities
Research indicates that 2-[4-(dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one exhibits several notable biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in biological systems.
- Antimicrobial Effects : Studies have demonstrated its effectiveness against various microbial strains, suggesting possible applications in treating infections.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells, positioning it as a candidate for cancer therapy.
- Enzyme Inhibition : It has been studied for its inhibitory effects on specific enzymes, which could be beneficial in treating conditions like diabetes and Alzheimer's disease.
Pharmaceutical Development
Given its biological activities, this compound is being explored for development into pharmaceutical agents targeting:
- Cancer Treatment : Its ability to inhibit cancer cell growth makes it a candidate for further investigation in oncology.
- Neurological Disorders : The compound's potential to inhibit enzymes linked to neurodegenerative diseases suggests applications in treating conditions such as Alzheimer's.
Agricultural Uses
The antimicrobial properties of this compound may also find applications in agriculture as a natural pesticide or fungicide, contributing to sustainable farming practices.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting that this compound could be developed into an effective anticancer agent.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings revealed that treatment with this flavonoid significantly reduced markers of oxidative stress and improved neuronal survival rates in vitro.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)-3-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Anti-inflammatory Effects: The compound can modulate the activity of inflammatory mediators such as cytokines and prostaglandins.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Hydroxy vs. Methoxy Substitutions
- 3,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one (): This dihydroflavonol derivative has hydroxyl groups at positions 3, 4', and 5. The hydroxyl groups increase polarity and hydrogen-bonding capacity compared to the methoxy group in the target compound.
3-Hydroxy Derivatives ():
The unmethylated 3-hydroxy analogue (A2 in ) exhibits lower antifungal activity than the 3-methoxy derivative, suggesting that methylation enhances stability or reduces metabolic deactivation .
Substituent Modifications on the Phenyl Ring
- 4-Isopropylphenyl and 4-Hydroxyphenyl Analogues (): Substituting the dimethylamino group with isopropyl or hydroxyl groups alters electronic and steric properties. The dimethylamino group’s electron-donating nature enhances resonance stabilization of the chromone ring, which may improve UV absorption properties for applications in fluorescence probes (as seen in ) .
- Fluorinated Derivatives (): Fluorine-substituted benzopyran-4-ones (e.g., 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-4H-1-benzopyran-4-one) show enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius. These derivatives are often explored for anticancer and antimicrobial applications .
Pharmacological Activity
Table 1: Comparative Pharmacological Profiles
- Antifungal vs. Antiproliferative Activity: The target compound’s methoxy and dimethylamino groups favor antifungal action, likely by inhibiting fungal membrane enzymes. In contrast, fluorinated and amino-substituted derivatives () target cellular kinases or DNA topoisomerases in cancer cells .
- Fluorescent Applications: The dimethylamino group in the probe TZ () acts as an electron donor, enabling intramolecular charge transfer (ICT) for selective hydrazine sensing. This application is absent in the parent compound due to the lack of a fluorobenzoate quenching group .
Biological Activity
2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one, a synthetic compound classified as a flavonoid and specifically a chromone derivative, has garnered attention for its diverse biological activities. With the molecular formula C18H17NO3 and an average mass of approximately 295.338 g/mol, this compound features a benzopyran core that is characteristic of flavonoids, along with a dimethylamino group and a methoxy group that enhance its solubility and bioactivity compared to similar compounds lacking these modifications .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the methoxy group contributes to the compound's ability to scavenge free radicals effectively .
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibition of key enzymes involved in neurodegenerative diseases. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are targets in the treatment of Alzheimer's disease. In studies, the compound demonstrated an IC50 value of 3 μM against AChE and 27 μM against MAO-B, indicating its potential as a therapeutic agent for cognitive disorders .
Structure-Activity Relationship
The structural characteristics of this compound play a vital role in its biological activity. The following table summarizes the comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-[4-(Dimethylamino)phenyl]-3-hydroxy-4H-benzopyran-4-one | C17H15NO3 | Hydroxy group instead of methoxy | Antioxidant, Antifungal |
| 2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-benzopyran-4-one | C17H15NO3 | Hydroxy at position 7 | Antimicrobial |
| 2-[4-(Dimethylamino)phenyl]-3-hydroxychromen-4-one | C17H15NO3 | Lacks methoxy group | Antiproliferative |
The methoxy group enhances solubility and potentially increases bioactivity compared to similar compounds that do not possess this functional group .
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic applications:
- Neuroprotection : In vitro studies on rat pheochromocytoma (PC12) cells showed that the compound significantly protects against hydrogen peroxide-induced cell death. This suggests its potential as a neuroprotective agent in oxidative stress-related conditions .
- Anticancer Activity : Preliminary investigations have indicated that this compound may exhibit anticancer properties by modulating pathways associated with cell proliferation and apoptosis. Further research is necessary to elucidate these mechanisms fully .
Q & A
Q. What are the recommended synthetic routes for 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one?
Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving substituted benzaldehydes and active methylene compounds. For example, 4-oxo-4H-1-benzopyran-3-carbaldehyde reacts with active methylene reagents (e.g., malononitrile or ethyl cyanoacetate) in the presence of ammonia or amines to form chromone derivatives. Key steps include:
Aldol condensation : Formation of the benzopyran core by reacting aldehyde derivatives with ketones.
Functionalization : Introduction of the dimethylamino and methoxy groups via nucleophilic substitution or palladium-catalyzed coupling.
Purification : Column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .
Q. How can researchers characterize the compound’s structural integrity?
Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For this compound:
- Collect single-crystal data at room temperature using Mo-Kα radiation (λ = 0.71073 Å).
- Solve the structure via direct methods and refine using full-matrix least-squares analysis.
- Validate bond lengths (e.g., C–O: ~1.36 Å, C–C aromatic: ~1.39 Å) and angles against literature values for chromone derivatives .
Q. Which analytical techniques are optimal for purity assessment?
Methodological Answer : Use hyphenated techniques to resolve complex mixtures:
Q. What safety protocols are critical during handling?
Methodological Answer :
- Respiratory protection : Use NIOSH-certified P95 respirators for low exposure; OV/AG/P99 filters for high concentrations.
- Skin/eye protection : Wear nitrile gloves and chemical goggles.
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician immediately .
Advanced Research Questions
Q. How does the compound’s stability vary under different experimental conditions?
Methodological Answer : Design stability studies to assess:
- Thermal degradation : Heat samples at 40–80°C for 24–72 hours; monitor via TGA/DSC.
- Photostability : Expose to UV light (λ = 254 nm) and analyze degradation products via HPLC.
- pH dependence : Test solubility and stability in buffers (pH 2–12). Note: Methoxy groups enhance stability under acidic conditions .
Q. What strategies resolve contradictions in biological activity data?
Methodological Answer :
- Target selectivity assays : Compare inhibition of related enzymes (e.g., kinases vs. phosphatases) using fluorescence polarization.
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values.
- Metabolite profiling : Identify active metabolites via hepatic microsome incubations followed by LC-MS/MS .
Q. How to address spectral data discrepancies (e.g., NMR or IR)?
Methodological Answer :
Q. What mechanistic insights exist for its reactivity in nucleophilic substitutions?
Methodological Answer :
- Kinetic studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to determine activation energy.
- DFT calculations : Use Gaussian 16 to model transition states for methoxy group substitution.
- Isotopic labeling : Introduce ¹⁸O in the methoxy group to track substitution pathways .
Q. How can experimental designs mitigate limitations in pollution monitoring studies?
Methodological Answer :
- Sample diversity : Expand initial mixtures from 8 to >20 compounds to mimic real-world sewage variability.
- Degradation control : Implement continuous cooling (4°C) during data collection to stabilize organic components.
- Hyperspectral imaging (HSI) : Calibrate with internal standards (e.g., deuterated analogs) to improve signal accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
